C5-Unsubstituted Triazole Core: Molecular Weight and Physicochemical Differentiation vs. 5-Pyridin-4-yl Analog
The target compound possesses an unsubstituted C5 position on the 1,2,3-triazole ring, which differentiates it from the 5-(pyridin-4-yl)-substituted analog 1-(3-chlorophenyl)-N-(2-phenylethyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide. This structural difference results in a molecular weight reduction of 77.1 Da (326.8 vs. 403.87 g·mol⁻¹) [1]. The target compound has five hydrogen bond acceptors and a calculated polar surface area that is lower than the 5-pyridinyl analog (59.5 Ų) , and has a computed XLogP3-AA of 3.5 [1], compared with a measured logP of 3.23 and logD of 3.23 for the 5-pyridin-4-yl analog . The lower molecular weight and reduced hydrogen bond acceptor count may confer superior passive membrane permeability, an inference consistent with the observation that many highly optimized triazole-4-carboxamide PXR ligands require balanced lipophilicity for cellular activity [2].
| Evidence Dimension | Molecular weight and lipophilicity (drug-likeness parameters) |
|---|---|
| Target Compound Data | MW = 326.8 g·mol⁻¹; XLogP3-AA = 3.5; HBA = 3; HBD = 1; rotatable bonds = 5 [1] |
| Comparator Or Baseline | 1-(3-chlorophenyl)-N-(2-phenylethyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide: MW = 403.87 g·mol⁻¹; logP = 3.23; logD = 3.23; HBA = 5; HBD = 1; PSA = 59.5 Ų |
| Quantified Difference | ΔMW = −77.1 Da (19.1% lower); ΔHBA = −2; PSA expected lower (target lacks pyridinyl contribution); ΔXLogP3-AA vs. measured logP not directly comparable due to different computational methods. |
| Conditions | Computed physicochemical properties from PubChem (XLogP3-AA, HBA, HBD, rotatable bonds) [1] and ChemDiv catalog data (measured logP, logD, PSA) . |
Why This Matters
A 19% lower molecular weight and reduced hydrogen bond acceptor count position the target compound in more favorable physicochemical space for permeability and oral bioavailability, making it a more tractable starting point for further lead optimization than the bulkier 5-substituted analog.
- [1] PubChem Compound Summary for CID 20973771. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/20973771 (accessed 2026-05-04). View Source
- [2] Li Y, Lin W, Chai SC, Wu J, Annu K, Chen T. Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. J Med Chem. 2022;65(24):16829-16859. doi:10.1021/acs.jmedchem.2c01640. View Source
